(E)-Fluvoxamine-d4 Maleate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

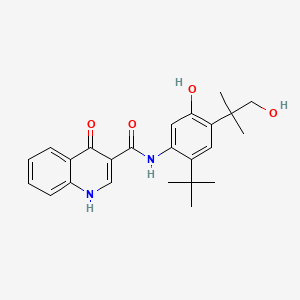

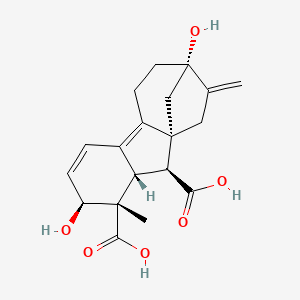

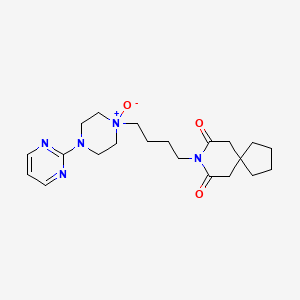

Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) used in the treatment of obsessive-compulsive disorder . It is also an agonist for the sigma-1 receptor, through which it controls inflammation . The “d4” in the name suggests that this compound might be a deuterated version of Fluvoxamine, where four hydrogen atoms are replaced by deuterium. Deuterated drugs are often used in drug development to improve the metabolic stability and safety of the drug.

Synthesis Analysis

The synthesis of a compound like “(E)-Fluvoxamine-d4 Maleate” would likely involve the creation of the Fluvoxamine molecule with the incorporation of deuterium atoms at specific positions. This could be achieved through various synthetic routes depending on the specific location of the deuterium atoms .Molecular Structure Analysis

The molecular structure of “(E)-Fluvoxamine-d4 Maleate” would be similar to that of Fluvoxamine, with the exception of the replacement of specific hydrogen atoms with deuterium . Deuterium is an isotope of hydrogen with an additional neutron, which does not significantly alter the chemical properties of the compound but can affect its physical properties and metabolic stability.Physical And Chemical Properties Analysis

The physical and chemical properties of “(E)-Fluvoxamine-d4 Maleate” would likely be similar to those of Fluvoxamine, with potential differences due to the presence of deuterium atoms .科学的研究の応用

Synthesis and Chemical Properties

- Novel Synthesis : An environmentally friendly synthetic method for fluvoxamine maleate was reported, utilizing 4-(trifluoromethyl) benzoic acid and tetrahydrofuran with FeCl3 as a catalyst. This method offers advantages like the use of commercially available materials, low cost, and high yield (Wang, Jian-lin, Hu, Yu-lai, 2009).

- Stability Indicating HPLC Method : A stability-indicating HPLC method was developed for determining fluvoxamine maleate. This method revealed its instability under acidic, basic, oxidative conditions, and UV radiation, while being stable under visible light and heat (E. Souri, Hassan Donyayi, R. A. Khaniha, M. Barazandeh Tehrani, 2015).

Pharmacokinetics

- Bioequivalence Studies : A study on the pharmacokinetics and bioequivalence of fluvoxamine maleate tablets in healthy Chinese subjects showed bioequivalence under fasting and fed conditions. The absorption did not differ significantly between groups, and no serious adverse reactions were observed (She Ding-Ping, He Ying, Li Ming-qu, Su Li, Ren Di, Huang Xiao-Han, Zhang Yu-Hua, Hu Hai-Tang, Deng De-Cheng, Wu Jian-long, 2023).

Analytical Methods

- Polarographic Determination : Differential pulse polarographic (DPP) method was developed for fluvoxamine maleate determination in tablets. This method provided a good alternative for drug substance assay in commercial tablet formulations (F. Elmalı, G. Alpdoğan, S. Sungur, Ş. Aycan, 2000).

Degradation Kinetics

- Degradation Kinetics Study : A study on the kinetics of hydrolysis of fluvoxamine maleate across a range of pH levels showed its highest stability at pH 6.0. The study also included in-silico pharmacokinetics and toxicity analysis of degradation products (Asia Naz, Rabia Iqtadar, F. A. Siddiqui, Zaheer Ul-Haq, 2020).

Clinical Applications

- Clinical Studies on Depression : A study evaluated the efficacy of fluvoxamine maleate in patients with mild depression undergoing hemodialysis. It found effectiveness in 57% of the patients, with the plasma fluvoxamine concentration decreasing by 22% due to hemodialysis (T. Kamo, N. Horikawa, Yukio Tsuruta, Misako Miyasita, H. Hatakeyama, Yasuhiko Maebashi, 2004).

将来の方向性

特性

CAS番号 |

1432075-74-5 |

|---|---|

製品名 |

(E)-Fluvoxamine-d4 Maleate |

分子式 |

C19H21D4F3N2O6 |

分子量 |

438.44 |

純度 |

98% by HPLC; 99% atom D |

関連するCAS |

61718-82-9 (unlabelled) |

同義語 |

(E)-5-Methoxy-1-[4-(triflurormethyl)phenyl]-1-pentanone O-(2-Aminoethyl-d4)oxime Maleate; DU-23000-d4; MK-264-d4; Dumirox-d4; Faverin-d4; Fevarin-d4; Floxyfral-d4; Luvox-d4; Maveral-d4 |

タグ |

Fluvoxamine |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4,7-Bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+)](/img/structure/B602385.png)

![8-[4-[4-(5-Hydroxypyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B602398.png)